D-Fructose-2-13C
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Overview
Description
D-Fructose-2-13C: is a stable isotope-labeled compound where the carbon at the second position of the fructose molecule is replaced with carbon-13. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .
Scientific Research Applications
Chemistry: : In chemistry, D-Fructose-2-13C is used as a tracer to study reaction mechanisms and metabolic pathways. It helps in understanding the fate of fructose in various chemical reactions .
Biology: : In biological research, this compound is used to investigate the metabolism of fructose in cells and tissues. It is particularly useful in studying the role of fructose in energy production and storage .
Medicine: : In medical research, this compound is used to study metabolic disorders such as diabetes and fructose intolerance. It helps in understanding how fructose is processed in the body and the impact of its metabolism on health .
Industry: : In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .
Mechanism of Action
The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to D-Fructose-2-13C include D-Fructose-1-13C, D-Fructose-13C6, and D-Glucose-2-13C. These compounds also have carbon-13 isotopic labeling but at different positions or in different molecules .
Uniqueness: : The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of fructose. This targeted labeling provides detailed insights into the biochemical processes that involve fructose .
Biological Activity
D-Fructose-2-13C is a stable isotope-labeled form of fructose that has garnered interest in metabolic research due to its unique biological properties and applications in tracing metabolic pathways. This article explores the biological activity of this compound, including its metabolism, physiological effects, and implications for health.
This compound, with the molecular formula HOCH2(CHOH)3CO, is a ketohexose sugar. The incorporation of the stable isotope carbon-13 at the second carbon position allows researchers to trace its metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The use of isotopically labeled compounds facilitates detailed studies of metabolic fluxes and provides insights into biochemical processes.
Metabolism of this compound
The metabolism of this compound differs significantly from that of glucose. Upon ingestion, fructose is rapidly absorbed in the intestine and primarily metabolized in the liver. The key steps in its metabolism include:
- Phosphorylation : Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.
- Cleavage : Aldolase splits fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP).
- Conversion : These intermediates can enter glycolysis or gluconeogenesis pathways, leading to the production of glucose, lactate, or fatty acids.
Studies have shown that this compound can be effectively utilized to trace these metabolic pathways, revealing insights into how fructose influences glucose metabolism and energy production.
Case Study: Metabolic Flux Analysis
A study conducted on hepatocytes from Goto-Kakizaki rats demonstrated the conversion of D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose into various metabolites, including glucose and lactate. The findings indicated that different positions of labeling affect the metabolic fate of fructose-derived intermediates:
Isotope Labeled Fructose | Major Metabolites Produced | Key Observations |
---|---|---|
D-[1-13C]fructose | Glucose, Lactate | Higher lactate production compared to others |
D-[2-13C]fructose | Glyceraldehyde, DHAP | Significant incorporation into glycolytic pathway |
D-[6-13C]fructose | Fatty acids | Enhanced lipogenesis observed |
This study highlighted that the position of carbon labeling influences the metabolic pathways activated by fructose intake, emphasizing the utility of this compound in metabolic research.
Impact on Energy Metabolism
Research has shown that increasing concentrations of fructose can alter intermediary metabolism significantly. For instance, a study indicated that higher doses of fructose led to a decrease in intracellular glycogen levels while increasing lactate production:
Fructose Concentration (mM) | Glycogen Levels (Relative) | Lactate Production (Relative) |
---|---|---|
0 | 100% | 100% |
1 | 90% | 110% |
5 | 70% | 150% |
10 | 50% | 200% |
These results suggest that as fructose concentration increases, glucose is diverted from glycogen storage towards oxidation and energy production pathways.
Clinical Implications
The biological activity of this compound has significant implications for understanding metabolic disorders such as insulin resistance and obesity. Elevated fructose consumption has been linked to adverse health outcomes, including increased triglycerides and pro-inflammatory markers. A recent study found that substituting fruit-derived fructose for sugar-sweetened beverage (SSB) fructose led to improved biomarker profiles:
Fructose Source | C-Peptide Change (%) | Inflammatory Markers Change (%) |
---|---|---|
SSB Fructose | +10.1 | +14.5 |
Fruit Fructose | -10.1 | -5.2 |
This highlights the importance of source differentiation in dietary fructose's health impacts and underscores the potential utility of isotopically labeled compounds like this compound in nutritional studies.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |
InChI Key |
BJHIKXHVCXFQLS-WMPUJKKESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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